molecular formula C7H3ClF2N2 B123633 2-氯-5,6-二氟-1H-苯并咪唑 CAS No. 142356-63-6

2-氯-5,6-二氟-1H-苯并咪唑

货号: B123633
CAS 编号: 142356-63-6
分子量: 188.56 g/mol
InChI 键: VFELEJMYVUPGEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-chloro-5,6-difluoro-1H-benzimidazole” is a chemical compound with the molecular formula C7H3ClF2N2 . It has an average mass of 188.562 Da and a mono-isotopic mass of 187.995285 Da .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “2-chloro-5,6-difluoro-1H-benzimidazole”, involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization .


Molecular Structure Analysis

The molecular structure of “2-chloro-5,6-difluoro-1H-benzimidazole” consists of a benzimidazole core, which is a fused aromatic ring structure made up of a benzene ring and an imidazole ring . The molecule also contains two fluorine atoms and one chlorine atom .

科学研究应用

抗癌活性

苯并咪唑衍生物因其与生物体系中生物聚合物相互作用的能力而在癌症治疗中得到了广泛研究,2-氯-5,6-二氟-1H-苯并咪唑可以被研究其抗癌特性,特别是考虑到类似化合物已显示出对乳腺癌细胞系的活性与标准药物相当 .

抗菌潜力

苯并咪唑衍生物与核苷酸的结构相似性使其能够抑制细菌核酸和蛋白质合成。 该化合物可作为对抗革兰氏阴性和革兰氏阳性细菌以及真菌物种的有前途的抗菌剂 .

抗病毒和抗HIV应用

苯并咪唑化合物已发现对呼吸道合胞病毒等病毒具有纳摩尔活性。 苯并咪唑核心上的独特取代基,例如2-氯-5,6-二氟-1H-苯并咪唑中的那些取代基,可以被定制以增强抗病毒和抗HIV活性 .

降压作用

由于它们调节生物途径的能力,苯并咪唑衍生物可用于开发新的降压药物。 研究2-氯-5,6-二氟-1H-苯并咪唑对血压调节的具体影响可能会带来新的治疗方法 .

抗炎和镇痛用途

苯并咪唑部分与抗炎和镇痛作用有关,2-氯-5,6-二氟-1H-苯并咪唑可以探索其在减轻炎症和疼痛方面的功效,这可能带来新的治疗选择 .

抗原生动物活性

一些苯并咪唑衍生物已显示出对原生动物感染具有显著活性。 研究2-氯-5,6-二氟-1H-苯并咪唑的抗原生动物特性可以有助于治疗疟疾和阿米巴病等疾病 .

抗蠕虫特性

苯并咪唑以其抗蠕虫活性而闻名,2-氯-5,6-二氟-1H-苯并咪唑可以成为开发新的药物来对抗寄生虫感染的候选药物 .

选择性雄激素受体调节剂 (SARMs)

苯并咪唑衍生物已被合成作为有效的组织选择性SARMs。 2-氯-5,6-二氟-1H-苯并咪唑的特定结构可能在调节雄激素受体方面具有独特优势,这对肌肉萎缩和骨质疏松症等疾病很有价值 .

属性

IUPAC Name

2-chloro-5,6-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFELEJMYVUPGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The procedure used was similar to that reported in J. Med. Chem. 40:811–818, 1997. To a mixture of copper(II) chloride (795 mg, 5.91 mmol) in acetone (20 mL) was added tert-butyl nitrite (0.53 mL, 4.43 mmol). The reaction mixture was stirred at rt for 20 minutes, 5,6-difluoro-1H-benzimidazol-2-amine (500 mg, 2.96 mmol) was then added, and the mixture was heated at reflux for 2 h (with additional portions of tert-butyl nitrite added every 0.5 h). The reaction mixture was then cooled to rt, treated with 2 N HCl, and extracted with ethyl acetate. The organic phase was dried over sodium sulfate and concentrated in vacuo to afford 2-chloro-5,6-difluoro-1H-benzimidazole (580 mg, 73%), which was used without further purification in the next step. LC-MS m/z 189.2 (MH+), ret. time 1.96 min; 1H NMR (300 MHz, DMSO-d6) δ 7.62 (t, 2H), 13.5 (br s, 1H).
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
795 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Customer
Q & A

Q1: The research mentions that 2-chloro-5,6-difluorobenzimidazole itself was inactive against HCMV, while its ribonucleoside derivative showed some activity. Why might this be the case?

A1: While the exact mechanism of action for these benzimidazole derivatives against HCMV is not fully elucidated in the research [], the addition of the ribofuranose sugar moiety in the ribonucleoside derivative likely plays a crucial role. This could be due to several factors:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。